Cas no 2172118-56-6 (5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-fluorobenzoic acid)

5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-fluorobenzoic acid
- EN300-1509682
- 2172118-56-6
- 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-fluorobenzoic acid
-
- インチ: 1S/C27H25FN2O5/c1-16(12-25(31)30-17-10-11-24(28)22(13-17)26(32)33)14-29-27(34)35-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-11,13,16,23H,12,14-15H2,1H3,(H,29,34)(H,30,31)(H,32,33)
- InChIKey: XLMNXPKYXZKZIY-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1C(=O)O)NC(CC(C)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- 精确分子量: 476.17475006g/mol
- 同位素质量: 476.17475006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 35
- 回転可能化学結合数: 9
- 複雑さ: 742
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- XLogP3: 4.3
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-fluorobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1509682-250mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-fluorobenzoic acid |
2172118-56-6 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1509682-1.0g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-fluorobenzoic acid |
2172118-56-6 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1509682-100mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-fluorobenzoic acid |
2172118-56-6 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1509682-50mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-fluorobenzoic acid |
2172118-56-6 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1509682-1000mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-fluorobenzoic acid |
2172118-56-6 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1509682-5000mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-fluorobenzoic acid |
2172118-56-6 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1509682-500mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-fluorobenzoic acid |
2172118-56-6 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1509682-10000mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-fluorobenzoic acid |
2172118-56-6 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1509682-2500mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-fluorobenzoic acid |
2172118-56-6 | 2500mg |
$6602.0 | 2023-09-27 |
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-fluorobenzoic acid 関連文献
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-fluorobenzoic acidに関する追加情報
Introduction to 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-fluorobenzoic acid (CAS No. 2172118-56-6)
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-fluorobenzoic acid, identified by its CAS number 2172118-56-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this molecule, particularly its fluorinated benzoic acid backbone and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, contribute to its unique chemical and biological properties.
The fluorenylmethoxycarbonyl moiety is a well-known protecting group in peptide synthesis, widely used to shield amino groups during chemical modifications. Its stability under various reaction conditions makes it an ideal choice for the synthesis of complex peptides and proteins. In the context of 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-fluorobenzoic acid, this group not only provides a means for controlled functionalization but also enhances the molecule's solubility and bioavailability, which are critical factors in drug development.
The fluorine atom at the 2-position of the benzoic acid ring is another key feature that influences the compound's reactivity and biological activity. Fluorinated aromatic compounds are frequently explored in medicinal chemistry due to their ability to modulate metabolic pathways and enhance binding affinity to biological targets. The presence of a fluorine atom can lead to increased metabolic stability, improved pharmacokinetic properties, and enhanced binding interactions with enzymes and receptors. These characteristics make fluorinated benzoic acids valuable scaffolds for developing novel therapeutic agents.
The 3-methylbutanamido side chain adds another layer of complexity to the molecule, influencing its solubility, lipophilicity, and interactions with biological targets. This side chain can also serve as a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications. The combination of these structural elements—fluorenylmethoxycarbonyl, fluorine, and 3-methylbutanamido—makes 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-fluorobenzoic acid a versatile building block for drug discovery and development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. These tools have been instrumental in understanding how structural modifications affect the interactions between 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-fluorobenzoic acid and its target proteins or enzymes. For instance, studies have shown that the fluorine atom at the 2-position of the benzoic acid ring can significantly enhance binding affinity by increasing hydrophobic interactions and reducing desolvation energy. Similarly, the fluorenylmethoxycarbonyl group can improve solubility and bioavailability, making it easier to administer therapeutic doses.
In addition to its potential as a drug candidate, 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-fluorobenzoic acid has been explored as an intermediate in synthetic chemistry. Its unique structure provides chemists with opportunities to develop new synthetic methodologies and explore novel reaction pathways. The combination of fluorinated benzoic acids with protecting groups like Fmoc has opened up new avenues for peptide synthesis and protein modification.
The pharmaceutical industry has been particularly interested in developing small molecule inhibitors targeting enzymes involved in cancer progression, inflammation, and other diseases. 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-fluorobenzoic acid fits well within this framework due to its ability to modulate enzyme activity through structural modifications. For example, studies have demonstrated that fluorinated benzoic acids can inhibit kinases by competing with ATP binding or by stabilizing enzyme-inhibitor complexes. The presence of additional functional groups like Fmoc allows for further optimization of these interactions.
Another area where this compound has shown promise is in the development of imaging agents for diagnostic applications. Fluorinated compounds are frequently used in positron emission tomography (PET) scans due to their ability to be incorporated into biologically active molecules without significantly altering their structure or function. The stability provided by the fluorine atom makes it an ideal candidate for labeling biomolecules or drug candidates for imaging purposes.
The synthesis of 5-4-( {(9H-fluoren - 9 - ylmethoxyc arb on y l }a min o ) - 3 - methylb ut an ami do - 2 - fluoro b en zo i c ac i d) involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the Fmoc group typically begins with protecting an amino group on a precursor molecule before introducing additional functional groups such as the fluorenylmethoxycarbonyl moiety. The subsequent steps involve introducing the fluorine atom at the 2-position of the benzoic acid ring through electrophilic aromatic substitution or other fluorination techniques.
One challenge in synthesizing this compound is maintaining regioselectivity during fluorination reactions. The presence of multiple reactive sites on the benzoic acid backbone necessitates careful control over reaction conditions to ensure that fluorination occurs at the desired position without unintended side reactions. Advances in catalytic systems have made it possible to achieve high selectivity while maintaining high yields.
Once synthesized,5 - 4 - ( {( 9 H - f lu o re n - 9 - y l ) m e tho x y c arb o n y l }a m i n o ) - 3 - m e th y l b u ta na m i do - 2 - f lu o r o b e n z o i c ac i d) can be further functionalized through various chemical transformations depending on its intended application. For example,fluorenylmethoxycarbonylation protects an amino group from further modification while allowing other reactive sites on the molecule to be exploited for derivatization purposes.
In conclusion,5 - 4 - ( {( 9 H - f lu o re n - 9 - y l ) m e tho x y c arb o n y l }a m i n o ) - 3 - m e th y l b u ta na m i do - 2 - f lu o r o b e n z o i c ac i d ( C A S N O . 2172118 .56 .6) is a multifaceted compound with significant potential in pharmaceutical research and development,particularly as an intermediate in peptide synthesis,a scaffold for drug discovery,and an imaging agent.* Its unique structural features—such as*the*presence*of*a*fluorenylmethoxycarbonyl*group,*a*fluorine*atom,*and*a*3-methylbutanamido*side chain—make it a valuable tool for chemists exploring new therapeutic strategies.* As research*continues*to*uncover*the*biochemical*activities*of*this*molecule,*it*is*likely*tobe*pivotal*in*developing*novel*treatments*for*a*wider*spectrum*of*diseases.*
2172118-56-6 (5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-fluorobenzoic acid) Related Products
- 7361-79-7(5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one)
- 1261785-63-0(5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid)
- 79932-56-2(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid)
- 214834-18-1(Tert-butyl 4-carbamothioylpiperidine-1-carboxylate)
- 4920-34-7(1,2,4-Trifluoro-3-methoxybenzene)
- 227327-40-4(N-(adamantan-1-yl)methyl-2-bromobenzamide)
- 1264273-29-1(5-(4-bromophenyl)pent-2-en-1-ol)
- 438459-74-6(Zinc, bromo[4-(1,1-dimethylethyl)phenyl]-)
- 2007033-38-5({1-2-(tert-butoxy)ethylazetidin-2-yl}methanamine)
- 206874-45-5(BENZENEACETIC ACID, 3-METHYL-4-NITRO-, ETHYL ESTER)




